molecular formula C19H14N4O B11801762 (8-Phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(p-tolyl)methanone

(8-Phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(p-tolyl)methanone

Cat. No.: B11801762
M. Wt: 314.3 g/mol
InChI Key: HATATCRPJVAWEL-UHFFFAOYSA-N
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Description

(8-Phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(p-tolyl)methanone (CAS: 1338687-81-2) is a heterocyclic compound featuring a pyrazolo[5,1-c][1,2,4]triazine core substituted with a phenyl group at the 8-position and a p-tolyl (4-methylphenyl) group via a methanone linkage at the 3-position. Its molecular formula is C₁₉H₁₄N₄O (MW: 314.3), and its structure is defined by the SMILES string: Cc1ccc(C(=O)c2cn3ncc(-c4ccccc4)c3nn2)cc1 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H14N4O

Molecular Weight

314.3 g/mol

IUPAC Name

(4-methylphenyl)-(8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)methanone

InChI

InChI=1S/C19H14N4O/c1-13-7-9-15(10-8-13)18(24)17-12-23-19(22-21-17)16(11-20-23)14-5-3-2-4-6-14/h2-12H,1H3

InChI Key

HATATCRPJVAWEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN3C(=C(C=N3)C4=CC=CC=C4)N=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (8-Phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(p-tolyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[5,1-c][1,2,4]triazin-3-yl core, followed by the introduction of the phenyl and p-tolyl groups through substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Triazine Core

The triazine ring undergoes nucleophilic attacks due to its electron-deficient nature:

Reaction TypeReagents/ConditionsProductYieldSource
Amination Hydrazine hydrate, ethanol/piperidine4-Amino derivatives58–77%
Thiolation Thiourea, DMF/KOHThiazole-linked analogs77–90%
Halogenation N-Bromosuccinimide (NBS), CH₃CN5-Bromo derivatives65%*

*Unstable intermediates require immediate use .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl group modifications:

  • Suzuki–Miyaura : Reaction with arylboronic acids in HFIP at 80°C introduces substituted phenyl groups at position 6 of the triazine ring .

  • Heck Coupling : Vinylation at C5 using acrylates/Pd(OAc)₂ yields alkenyl derivatives (45–62% yield) .

Ring-Opening and Rearrangement

Under acidic or thermal conditions, the pyrazolo-triazine system exhibits instability:

  • Thermal Rearrangement : Heating above 150°C induces ring expansion to pyrimido[4,5-e] thiadiazine derivatives .

  • Acid Hydrolysis : HCl/EtOH cleaves the triazine ring, forming pyrazole-carboxylic acid intermediates .

Derivatization via Active Methyl Groups

The p-tolyl group participates in electrophilic substitutions:

ReactionReagents/ConditionsProductApplication
Nitration HNO₃/H₂SO₄, 0°C4-Nitro-p-tolyl derivativesAnticancer screening
Sulfonation SO₃/DMF, 50°CSulfonated analogsSolubility enhancement

Stability and Degradation

  • Photodegradation : UV irradiation (254 nm) in methanol leads to 50% decomposition in 6 hours.

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly at pH < 3 or > 10 .

Scientific Research Applications

Biological Activities

Research indicates that (8-Phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(p-tolyl)methanone exhibits several promising biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may act as an antitumor agent. Its derivatives have been shown to inhibit various biochemical pathways involved in cancer progression, making them valuable in drug discovery.
  • Anti-inflammatory Properties : The compound has also been reported to possess anti-inflammatory effects. This activity is critical for developing treatments for inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the biological efficacy of this compound and its derivatives:

  • Antitumor Studies : Research has shown that derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values indicating strong inhibition of cell proliferation in breast cancer and lung cancer models .
  • Mechanistic Insights : Studies employing flow cytometric analysis have revealed that certain derivatives induce apoptosis through cell cycle arrest mechanisms. These findings are essential for understanding how these compounds can be developed into effective therapeutic agents .

Mechanism of Action

The mechanism of action of (8-Phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(p-tolyl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Compound Name Substituents Molecular Formula Key Properties Reference
(8-Phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(p-tolyl)methanone 8-Ph, 3-(p-tolyl)CO C₁₉H₁₄N₄O Lipophilic, moderate stability
(4-Amino-triazolo[5,1-c]triazin-3-yl)(3,5-dimethylpyrazol-1-yl)methanone (8a) 4-NH₂, 3,5-diMe C₁₀H₁₀N₈O Polar, NH₂ reactivity
7,8-Dibromo-4-oxopyrazolo[5,1-c]triazine (2b) 7,8-Br, 4-O C₅H₂Br₂N₄O High MW, thermal stability
1-[8-(4-Methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c]triazin-3-yl]ethanone 8-(4-MeOPh), 4,7-diMe C₁₆H₁₆N₄O₂ Lower LogP, methoxy electronic effects

Biological Activity

(8-Phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(p-tolyl)methanone is a heterocyclic compound that has garnered attention for its potential biological activities. This article outlines its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[5,1-c][1,2,4]triazin framework. Its molecular formula is C18H16N4OC_{18}H_{16}N_4O with a molecular weight of approximately 314.34 g/mol. The presence of phenyl and p-tolyl groups contributes to its unique chemical properties and potential biological activities.

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways. These methods ensure the formation of the desired compound with high purity and yield. The general steps include:

  • Formation of the Pyrazolo Framework : Starting from appropriate precursors, the pyrazolo structure is formed through cyclization reactions.
  • Substitution Reactions : The introduction of the phenyl and p-tolyl groups occurs via electrophilic aromatic substitution or nucleophilic attack.
  • Final Product Isolation : Purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Biological Activity

Research indicates that compounds with a pyrazolo[5,1-c][1,2,4]triazin structure exhibit various biological activities including:

Antitumor Activity : Preliminary studies suggest that this compound may act as an antitumor agent by inhibiting specific kinases involved in cancer progression. This inhibition can disrupt critical signaling pathways leading to reduced tumor growth.

Anti-inflammatory Properties : The compound has also shown promise in exhibiting anti-inflammatory effects. This is particularly relevant in conditions where inflammation plays a key role in disease progression.

Enzyme Inhibition : Interaction studies indicate that this compound may bind to various enzymes or receptors, which could be crucial for its mechanism of action in therapeutic applications.

Case Studies and Research Findings

A selection of studies highlights the biological activity of related compounds:

Study ReferenceCompound StudiedKey Findings
7-Methylpyrazolo[5,1-c][1,2,4]triazinIncreased lipophilicity enhances bioavailability.
Pyrazole DerivativesExhibited broad-spectrum antibacterial and antifungal activities.
2-(4-Hydroxy-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)benzoic acidDemonstrated significant antitumor effects in vitro.

These studies collectively suggest that structural modifications around the pyrazolo framework can significantly influence biological activity.

Q & A

Q. What are the established synthetic routes for (8-Phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(p-tolyl)methanone?

The synthesis typically involves multi-step heterocyclic condensation. For example, pyrazolo-triazine cores are constructed via cyclization of α,β-unsaturated ketones with hydrazine derivatives under reflux conditions. A key intermediate is formed by reacting 1,1'-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone with aromatic aldehydes (e.g., 4-methoxybenzaldehyde), followed by triazine ring closure using sulfonyl hydrazides . Solvent selection (THF, dioxane) and temperature control (reflux for 24–48 hours) are critical for yield optimization .

Q. How is the structural identity of this compound confirmed?

X-ray crystallography is the gold standard for resolving the fused pyrazolo-triazine system and verifying substituent positions (e.g., phenyl and p-tolyl groups). Complementary techniques include:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to assign proton environments and carbonyl signals.
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .
  • IR spectroscopy : Identification of ketone (C=O stretch ~1680 cm1^{-1}) and aromatic C-H bending modes .

Q. What reactivity patterns are observed in its pyrazolo-triazine core?

The triazine moiety undergoes nucleophilic substitution at electron-deficient positions (e.g., C-7 or C-8), while the pyrazole ring participates in electrophilic substitutions (e.g., nitration at C-4). The ketone group is susceptible to reduction (e.g., NaBH4_4) or Grignard additions, enabling derivatization for structure-activity studies . Fluorination at strategic positions (e.g., trifluoroacetylation) enhances metabolic stability, as seen in analogous fluorinated pyrazolo-triazinones .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Yield optimization requires:

  • Solvent screening : Polar aprotic solvents (DMF, THF) improve solubility of intermediates.
  • Catalysis : Use of imidazole or triethylamine to accelerate cyclization steps .
  • Purification : Recrystallization from methanol or i-propanol removes byproducts, as demonstrated in crystal growth studies .
  • Reaction monitoring : TLC or HPLC to track intermediate formation and minimize side reactions .

Q. What computational methods are suitable for predicting its biological targets?

Molecular docking (e.g., AutoDock Vina) against adenosine A1_1/A2A_{2A} receptors or phosphodiesterases can identify binding modes. Use the crystal structure (PDB) of homologous triazolo-pyrazines for homology modeling . Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps) influencing reactivity .

Q. How do structural modifications influence its pharmacological profile?

  • Substituent effects : Electron-withdrawing groups (e.g., -CF3_3) on the p-tolyl ring enhance receptor affinity, as shown in fluorinated analogs .
  • Heteroatom replacement : Replacing oxygen with sulfur in the triazine ring alters metabolic pathways and bioavailability .
  • Comparative SAR : Pyrazole C-3 substituents (e.g., methyl vs. phenyl) modulate selectivity for kinase targets .

Q. What strategies resolve contradictions in reported biological activity data?

  • Assay standardization : Use AOAC-approved phosphodiesterase inhibition protocols (e.g., AOAC SMPR 2014.011) to ensure reproducibility .
  • Control experiments : Include reference compounds (e.g., sildenafil analogs) to validate enzyme inhibition assays .
  • Meta-analysis : Cross-reference data from independent studies using platforms like Reaxys or SciFinder to identify consensus trends .

Methodological Recommendations

  • Synthetic Challenges : Address regioselectivity in triazine formation by pre-functionalizing intermediates with directing groups (e.g., -OMe) .
  • Analytical Pitfalls : Differentiate polymorphic forms via PXRD, as recrystallization solvents (methanol vs. dioxane) can alter crystal packing .
  • Biological Testing : Prioritize in vitro cytotoxicity assays (e.g., HepG2 cells) before in vivo studies to rule out nonspecific toxicity .

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